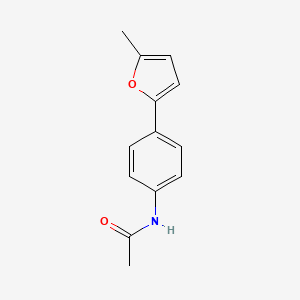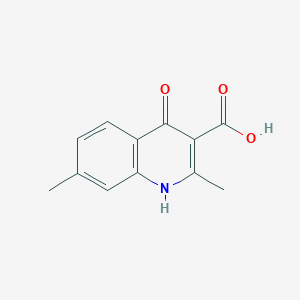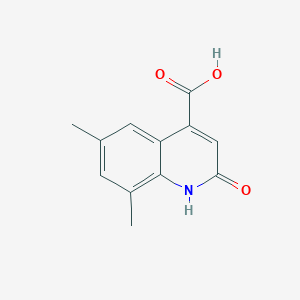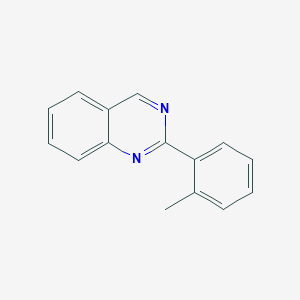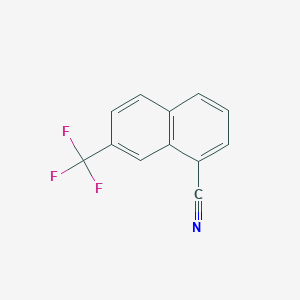
1-Cyano-7-(trifluoromethyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyano-7-(trifluoromethyl)naphthalene is an organic compound with the molecular formula C12H6F3N and a molecular weight of 221.18 g/mol It is characterized by the presence of a cyano group (-CN) and a trifluoromethyl group (-CF3) attached to a naphthalene ring
Vorbereitungsmethoden
The synthesis of 1-Cyano-7-(trifluoromethyl)naphthalene typically involves the introduction of the cyano and trifluoromethyl groups onto the naphthalene ring. One common method is the reaction of 7-bromo-1-naphthonitrile with trifluoromethyl iodide in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Analyse Chemischer Reaktionen
1-Cyano-7-(trifluoromethyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or trifluoromethyl groups can be replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
1-Cyano-7-(trifluoromethyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins. It can be used in the design of enzyme inhibitors or as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its structural features may contribute to the development of new drugs with improved efficacy and selectivity.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Cyano-7-(trifluoromethyl)naphthalene involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it more effective in biological systems. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .
Vergleich Mit ähnlichen Verbindungen
1-Cyano-7-(trifluoromethyl)naphthalene can be compared with other similar compounds, such as:
1-Cyano-2-(trifluoromethyl)naphthalene: This compound has the cyano and trifluoromethyl groups in different positions on the naphthalene ring, leading to different chemical and physical properties.
1-Cyano-4-(trifluoromethyl)naphthalene:
1-Cyano-5-(trifluoromethyl)naphthalene: Similar to the other isomers, the position of the cyano and trifluoromethyl groups influences the compound’s behavior in chemical reactions and biological systems.
Eigenschaften
Molekularformel |
C12H6F3N |
|---|---|
Molekulargewicht |
221.18 g/mol |
IUPAC-Name |
7-(trifluoromethyl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H6F3N/c13-12(14,15)10-5-4-8-2-1-3-9(7-16)11(8)6-10/h1-6H |
InChI-Schlüssel |
XARLOKYZADCKSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(C=C2)C(F)(F)F)C(=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


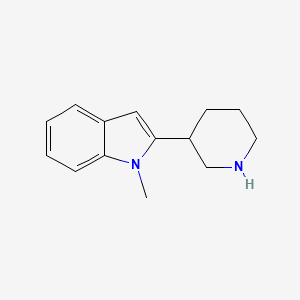

![4-(Azetidin-3-yl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11886371.png)
![2-[(3-Methoxyphenyl)methyl]azepane](/img/structure/B11886384.png)

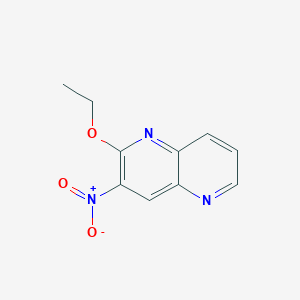
![8-methoxy-3,3a-dihydrocyclopenta[c]chromen-4(2H)-one](/img/structure/B11886403.png)
![[2,2'-Bipyridin]-3-yl acetate](/img/structure/B11886411.png)
